molecular formula C18H14BrClN2O4S B3702151 [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate

[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate

Cat. No.: B3702151
M. Wt: 469.7 g/mol
InChI Key: IJGYWOLUMJHEOA-UHFFFAOYSA-N
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Description

[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, a pyrrolidine carbothioyl group, and a nitrobenzoate moiety, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring, followed by the introduction of a pyrrolidine carbothioyl group through nucleophilic substitution. The final step involves esterification with 2-chloro-4-nitrobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of substituted phenyl derivatives.

    Substitution: Formation of carboxylic acids and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound’s derivatives could be investigated for their potential therapeutic effects, particularly in drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The brominated phenyl ring and nitrobenzoate moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The pyrrolidine carbothioyl group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

What sets [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine and nitro groups provides opportunities for diverse chemical modifications and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O4S/c19-11-3-6-16(14(9-11)17(27)21-7-1-2-8-21)26-18(23)13-5-4-12(22(24)25)10-15(13)20/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGYWOLUMJHEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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